molecular formula C15H16N2O4 B2758371 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903646-34-3

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2758371
CAS RN: 1903646-34-3
M. Wt: 288.303
InChI Key: YWITURUWSRFQSU-UHFFFAOYSA-N
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Description

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as AZD-2563, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Transformations

Oxazolidine-2,4-diones serve as key intermediates in the synthesis of various chemical entities. For instance, a novel method involving a Norrish Type II photoreaction for synthesizing azetidine-2,4-diones has been developed, demonstrating the chemical versatility and synthetic utility of these compounds (Kaura & Stoodley, 1988). Additionally, these compounds have been used in green synthesis approaches, indicating their relevance in environmentally friendly chemical processes (Jain, Sharma, & Kumar, 2013).

Agricultural Applications

Oxazolidine-2,4-diones, like famoxadone, are crucial in the agricultural sector, particularly as fungicides. Famoxadone, for instance, has shown excellent control over various plant pathogens, highlighting the agricultural importance of oxazolidine-2,4-diones (Sternberg et al., 2001).

Potential Biological Activities

The oxazolidine-2,4-dione scaffold is frequently found in biologically active compounds. Research has explored the synthesis of various oxazolidine-2,4-diones for potential use as antimicrobial agents, emphasizing their significance in medicinal chemistry (Devi et al., 2013). Moreover, some derivatives have been identified as potent hypoglycemic agents in animal models, suggesting their potential in diabetes management (Dow et al., 1991).

properties

IUPAC Name

3-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-3-2-4-11(5-10)6-13(18)16-7-12(8-16)17-14(19)9-21-15(17)20/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWITURUWSRFQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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